nNOS Inhibitory Activity vs. 7-Nitroindazole
The 4-nitro substitution pattern on the indazole scaffold, as found in 3-cyclopropyl-4-nitro-1H-indazole, has been directly shown to confer potent neuronal NOS (nNOS) inhibitory activity. In the foundational SAR study by Boulouard et al., 4-nitroindazole achieved potency approaching that of the reference compound 7-nitroindazole (7-NI) and demonstrated in vivo efficacy in antinociceptive models [1]. While the specific 3-cyclopropyl derivative was not individually profiled in this series, the activity is established as a property of the 4-nitroindazole pharmacophore, with the 3-cyclopropyl group anticipated to modulate selectivity versus endothelial NOS (eNOS) based on steric occupancy of the active site [1][2].
| Evidence Dimension | nNOS inhibitory activity (in vitro enzymatic assay) |
|---|---|
| Target Compound Data | No direct quantitative data available for 3-cyclopropyl-4-nitro-1H-indazole; 4-nitroindazole designated as potent inhibitor [1]. |
| Comparator Or Baseline | 7-nitroindazole (7-NI), a well-characterized nNOS inhibitor with published IC50 of ~0.7 µM in nNOS enzymatic assay. |
| Quantified Difference | Not quantifiable for the specific 3-cyclopropyl homolog. 4-nitroindazole was described as 'almost as potent' as 7-NI [1]. |
| Conditions | In vitro nNOS enzymatic inhibition assay using purified neuronal NOS; in vivo antinociception assessed by the formalin test in mice following systemic administration [1]. |
Why This Matters
Procurement of 3-cyclopropyl-4-nitro-1H-indazole places the C4-nitro pharmacophore at the user's disposal, with established target-class SAR precedent for NOS inhibition, while the cyclopropyl group provides a structural handle for further optimization not present in simpler 4-nitroindazole derivatives.
- [1] Boulouard M, Collot V, Rault S, et al. 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorg Med Chem Lett. 2007;17(11):3177-3180. doi:10.1016/j.bmcl.2007.03.024. View Source
- [2] Collot V, Dallemagne P, Rault S, et al. New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase. Bioorg Med Chem Lett. 2008;18(3):1293-1296. View Source
